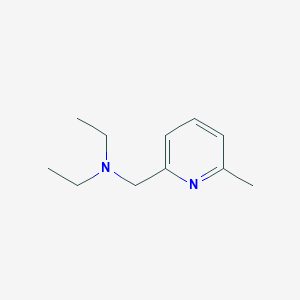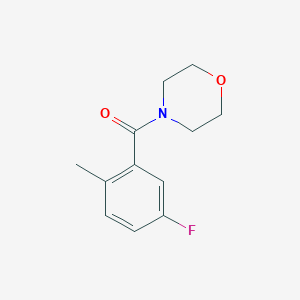
5-Hydroxy Propafenone Hydrochloride
描述
5-Hydroxy Propafenone Hydrochloride is a derivative of propafenone, a class 1c anti-arrhythmic medication used to treat conditions associated with rapid heartbeats, such as atrial and ventricular arrhythmias . This compound is known for its role in the metabolism of propafenone, where it exhibits pharmacological activity similar to the parent drug .
作用机制
Target of Action
5-Hydroxy Propafenone Hydrochloride primarily targets cardiac muscle cells. It is particularly effective in ventricular arrhythmias . The compound also has weak beta-blocking activity .
Mode of Action
this compound works by inhibiting sodium channels to restrict the entry of sodium into cardiac cells, resulting in reduced excitation . This compound is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The compound affects the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . The 5-hydroxy metabolite of propafenone causes more marked prolongation of conduction time than the parent drug .
Pharmacokinetics
The pharmacokinetic profile of this compound is complex, characterized as typically nonlinear, saturable, stereoselective and dependent on both dose and debrisoquin metabolizer phenotype . It is distributed rapidly and achieves high concentrations in the lung, liver, and heart . The active 5-hydroxy metabolite is found in higher concentrations in heart tissue .
Result of Action
The result of the action of this compound is a reduction in the maximum rate of depolarization and in the overshoot of the action potential . This leads to a decrease in the excitability of the cells, which can help control arrhythmias .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs, the patient’s metabolic state, and genetic factors . For example, the ability to form the 5-hydroxy metabolite of propafenone is associated with a diminished ability to metabolize a variety of other drugs .
生化分析
Biochemical Properties
5-Hydroxy Propafenone Hydrochloride interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit HERG channels, which are critical for cardiac repolarization . This interaction is significant in the context of its role in biochemical reactions .
Cellular Effects
This compound has a profound impact on cellular processes. It inhibits the HERG current in CHO cells stably transfected with the gene encoding HERG channels . This inhibition affects the function of these cells, impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the open state of the HERG channels . This binding results in the inhibition of these channels, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been observed that Propafenone increases PR and QRS intervals, and this compound has an additive effect on these parameters .
Metabolic Pathways
This compound is involved in the metabolic pathway of Propafenone. Propafenone undergoes extensive first-pass hepatic metabolism to form this compound . This process involves the CYP2D6 isozyme of the cytochrome P450 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Propafenone Hydrochloride involves the hydroxylation of propafenone. This reaction is primarily mediated by the enzyme CYP2D6 in the liver . The hydroxylation process introduces a hydroxyl group at the 5th position of the propafenone molecule, resulting in 5-Hydroxy Propafenone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Hydroxy Propafenone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of 5-Hydroxy Propafenone, each with distinct pharmacological properties .
科学研究应用
5-Hydroxy Propafenone Hydrochloride has a wide range of applications in scientific research, including:
相似化合物的比较
Propafenone: The parent compound, which shares similar sodium channel blocking activity but has higher beta-blocking activity.
Flecainide: Another class 1c anti-arrhythmic drug with similar electrophysiological effects but different metabolic pathways.
N-despropylpropafenone: A metabolite of propafenone with weaker sodium channel activity but similar beta-blocking properties.
Uniqueness: 5-Hydroxy Propafenone Hydrochloride is unique due to its specific hydroxylation at the 5th position, which imparts distinct pharmacological properties compared to its parent compound and other metabolites . This modification enhances its therapeutic potential and provides a valuable tool for studying the metabolism and action of propafenone .
属性
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLNKVZLXBDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
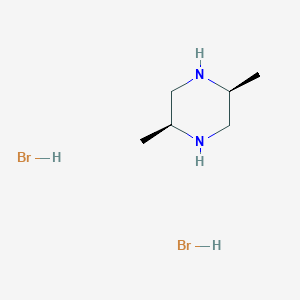
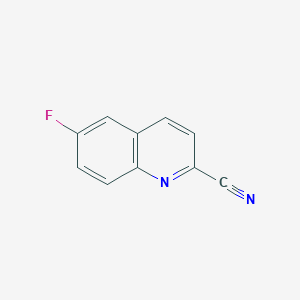
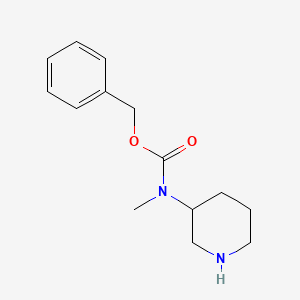
![4-Aminobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B3159603.png)
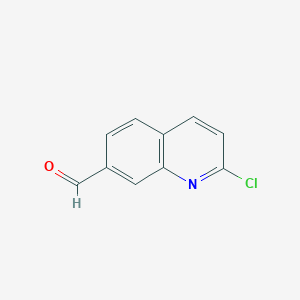
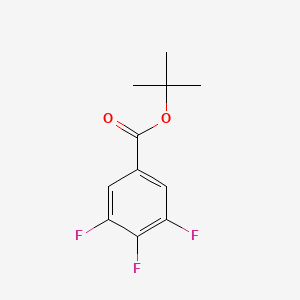
![(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid](/img/structure/B3159650.png)
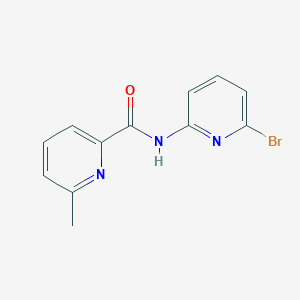
![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)
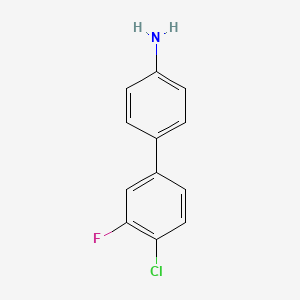
![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
